N-(2H-1,3-benzodioxol-5-yl)-2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide
Description
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Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]pyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O5/c1-33-25-16-30(17-26(32)27-19-7-8-23-24(13-19)35-18-34-23)21(14-22(25)31)15-28-9-11-29(12-10-28)20-5-3-2-4-6-20/h2-8,13-14,16H,9-12,15,17-18H2,1H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUFLYOLXBQELI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(C(=CC1=O)CN2CCN(CC2)C3=CC=CC=C3)CC(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula and weight:
- Molecular Formula : C26H28N4O7
- Molecular Weight : 508.5 g/mol
The structure features a benzodioxole moiety, a piperazine ring, and a dihydropyridine scaffold, which are known to contribute to various biological activities.
Biological Activity Overview
The biological activity of this compound has been explored in various studies. Key areas of focus include:
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways. For example, a study demonstrated that the compound increased levels of active Caspases 3, 8, and 9, indicating the activation of both intrinsic and extrinsic apoptotic pathways .
Antimicrobial Effects
The compound has also been evaluated for its antimicrobial properties. Studies have reported varying degrees of activity against both bacterial and fungal strains. For instance, it showed promising results in inhibiting the growth of certain pathogenic bacteria and fungi when tested in vitro .
Neuropharmacological Effects
The piperazine component suggests potential neuropharmacological activity. Compounds with similar structures have been noted for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways. This could imply possible applications in treating psychiatric disorders or neurodegenerative diseases .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The activation of caspase enzymes leads to programmed cell death in cancer cells.
- Antimicrobial Mechanisms : The compound may disrupt microbial cell membranes or inhibit essential metabolic pathways.
- Neurotransmitter Modulation : Interaction with serotonin and dopamine receptors could mediate its effects on mood and cognition.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activities of this compound:
Preparation Methods
Cyclocondensation of β-Ketoamide Precursors
A β-ketoamide intermediate is synthesized by reacting ethyl acetoacetate with a primary amine (e.g., benzylamine), followed by cyclization:
- Formation of β-Ketoamide : Ethyl acetoacetate reacts with benzylamine in ethanol under reflux, yielding N-benzyl-3-oxobutanamide.
- Cyclization : Treatment with ammonium acetate in acetic acid generates the 1,4-dihydropyridin-4-one scaffold. Introduction of the 5-methoxy group is achieved via O-methylation using methyl iodide and K₂CO₃ in DMF.
Key Reaction Parameters :
Functionalization at the 2-Position
The 2-position of the dihydropyridinone is alkylated with a chloromethylphenylpiperazine derivative:
- Mannich Reaction : Condensation of the dihydropyridinone with formaldehyde and 4-phenylpiperazine in ethanol yields the 2-[(4-phenylpiperazin-1-yl)methyl] substituent.
- Alternative Alkylation : Reaction with 1-(chloromethyl)-4-phenylpiperazine in the presence of NaH/DMF at 0–5°C achieves regioselective substitution.
Challenges :
- Competing N-alkylation of the piperazine nitrogen is mitigated by using bulky bases (e.g., NaH) and low temperatures.
Acetamide Linker Installation
The dihydropyridinone core is functionalized with an acetamide group via nucleophilic acyl substitution:
- Chloroacetylation : Treatment with chloroacetyl chloride in dichloromethane (DCM) and triethylamine (TEA) yields the 2-chloroacetamide intermediate.
- Coupling with Benzodioxolamine : The chloroacetamide reacts with benzodioxol-5-amine in acetonitrile using K₂CO₃ as a base, forming the final acetamide bond.
Reaction Conditions :
- Chloroacetylation at 0°C minimizes side reactions.
- Coupling in anhydrous acetonitrile at 60°C for 12 hours achieves >85% yield.
Final Assembly and Purification
The fully assembled product is purified via recrystallization or column chromatography:
- Recrystallization : Dissolution in hot ethyl acetate followed by gradual cooling yields crystalline product.
- Chromatography : Silica gel chromatography with a gradient of ethyl acetate/hexane (1:3 to 1:1) removes unreacted intermediates.
Analytical Data :
- ¹H NMR (400 MHz, DMSO-d6): δ 7.45 (s, 1H, benzodioxol-H), 6.85 (d, J = 8.4 Hz, 2H, piperazine-H), 4.25 (s, 2H, CH₂CO), 3.75 (s, 3H, OCH₃).
- MS (ESI+) : m/z 521.2 [M+H]⁺.
Comparative Analysis of Synthetic Routes
Q & A
Basic: What are the standard synthetic routes for this compound?
The synthesis typically involves multi-step reactions, including:
- Step 1 : Coupling of the dihydropyridine core with the phenylpiperazine moiety via nucleophilic substitution or reductive amination under controlled pH and temperature (7–10°C, pH 8–9).
- Step 2 : Introduction of the benzodioxol-5-yl acetamide group through amide bond formation, often using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
- Step 3 : Final purification via column chromatography or recrystallization, monitored by TLC and characterized by ¹H/¹³C NMR, HPLC, and MS to confirm purity (>95%) and structural integrity .
Advanced: How can researchers optimize reaction yields while minimizing side products?
- Design of Experiments (DoE) approaches can systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, a central composite design revealed that yields improve significantly at 60–65°C in THF with 1.2 equivalents of coupling agent .
- In-line analytics (e.g., flow NMR or IR) enable real-time monitoring of intermediates, reducing byproduct formation .
- Contradiction Note : reports higher yields under basic conditions, while emphasizes acidic media for specific intermediates. Cross-validation using LC-MS is critical to reconcile such discrepancies .
Basic: What spectroscopic techniques are essential for characterizing this compound?
- ¹H/¹³C NMR : Confirms the presence of the benzodioxole methylenedioxy group (δ 5.95–6.05 ppm) and dihydropyridine NH (δ 10.2 ppm) .
- HPLC-MS : Validates molecular weight (e.g., [M+H]⁺ at m/z ~550) and purity (>95%) .
- IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1680 cm⁻¹) and amide bonds (N-H at ~3300 cm⁻¹) .
Advanced: How can researchers address inconsistencies in crystallographic data interpretation?
- SHELX Refinement : Use SHELXL for small-molecule refinement to resolve ambiguous electron density maps, particularly around the flexible phenylpiperazine side chain .
- Ring Puckering Analysis : Apply Cremer-Pople parameters ( ) to quantify non-planarity in the dihydropyridine ring, which may explain discrepancies in reported bond angles .
- Cross-Validation : Compare experimental data with DFT-optimized structures (e.g., Gaussian09) to identify systematic errors in crystallographic models .
Basic: What biological assays are used to evaluate its pharmacological potential?
- Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., kinases or proteases) using fluorogenic substrates .
- Receptor Binding Studies : Radioligand displacement assays (e.g., ³H-WAY-100635 for 5-HT₁ₐ receptors) quantify affinity (Kᵢ) .
- Cellular Viability Assays : MTT or resazurin-based tests assess cytotoxicity in cancer cell lines (e.g., HeLa or MCF-7) .
Advanced: How can conflicting binding affinity data across studies be resolved?
- Orthogonal Assays : Compare SPR (surface plasmon resonance) with ITC (isothermal titration calorimetry) to distinguish true binding from artifactual interactions .
- Meta-Analysis : Pool data from and , adjusting for variables like buffer composition (e.g., Tris vs. HEPES) and temperature (25°C vs. 37°C).
- Structural Dynamics : MD simulations (e.g., GROMACS) can reveal conformational changes in the receptor-ligand complex that explain affinity variations .
Basic: What are the key structural motifs influencing its bioactivity?
- Dihydropyridine Core : Facilitates redox activity and interaction with calcium channels .
- Phenylpiperazine Moiety : Enhances CNS penetration and serotonin receptor modulation .
- Benzodioxole Group : Increases lipophilicity (logP ~2.8) and metabolic stability .
Advanced: What computational methods predict its ADMET properties?
- QSAR Models : Use Schrödinger’s QikProp to estimate permeability (Caco-2 > 50 nm/s) and cytochrome P450 inhibition .
- MD-PBPK Modeling : Integrate molecular dynamics with physiologically based pharmacokinetics to simulate tissue distribution and half-life .
- Contradiction Note : predicts high plasma protein binding (95%), while suggests lower binding (80%). Validate experimentally via equilibrium dialysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
